7-Chloro-2-(trifluoromethyl)quinazolin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5ClF3N3 |
|---|---|
Molecular Weight |
247.60 g/mol |
IUPAC Name |
7-chloro-2-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C9H5ClF3N3/c10-4-1-2-5-6(3-4)15-8(9(11,12)13)16-7(5)14/h1-3H,(H2,14,15,16) |
InChI Key |
WIPFSSMSAXCNNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The palladium catalyst (e.g., Pd(OAc)₂) facilitates oxidative addition of trifluoroacetimidoyl chloride, followed by CO insertion and nucleophilic attack by the amine. The chloro group is introduced either via pre-functionalized starting materials or post-synthetic modification. For instance, using 7-chloro-substituted trifluoroacetimidoyl chloride as a precursor directly incorporates the chloro group during cyclization.
Table 1: Key Reaction Parameters for Palladium-Catalyzed Synthesis
| Parameter | Value/Range | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | |
| Ligand | Xantphos (10 mol%) | |
| Temperature | 80–100°C | |
| CO Pressure | 1 atm | |
| Yield | 70–99% |
This method’s advantages include high efficiency and avoidance of hazardous chlorinating agents. However, scalability is limited by the need for CO gas and specialized catalysts.
Annulation and Cyclization Strategies
Ring-forming reactions are critical for constructing the quinazoline scaffold. A protocol from details the synthesis of quinazolin-4(1H)-ones via annulation of 2-aminobenzonitrile derivatives. Adapting this for this compound involves using 7-chloro-2-aminobenzonitrile and trifluoroacetaldehyde as key intermediates.
Experimental Workflow
-
Oxazoline Intermediate Formation :
2-Aminobenzonitrile reacts with 2-aminoethanol in the presence of ZnCl₂ at reflux (36 hours) to form 2-(4,5-dihydrooxazol-2-yl)aniline. Introducing a chloro group at position 7 prior to this step ensures regioselectivity. -
Cyclization to Quinazoline :
Acidic hydrolysis of the oxazoline ring followed by condensation with trifluoroacetaldehyde yields the trifluoromethyl-substituted quinazoline.
Table 2: Annulation Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Oxazoline Formation | ZnCl₂, chlorobenzene, reflux | 65% | |
| Cyclization | HCl, EtOAc, 80°C | 78% |
This method’s modularity allows for late-stage functionalization but requires stringent control over reaction conditions to prevent side reactions.
Nucleophilic Substitution on Preformed Quinazoline Cores
Post-synthetic modification of preassembled quinazoline derivatives is a viable route. The patent in discloses methods for introducing substituents via nucleophilic aromatic substitution (NAS). For example, 4-chloro-7-(trifluoromethyl)quinazoline reacts with ammonia or amines under basic conditions to yield 4-amino derivatives.
Case Study: Chloro-to-Amine Substitution
-
Substrate Preparation :
4-Chloro-7-(trifluoromethyl)quinazoline is synthesized via Friedländer condensation of 7-chloro-2-trifluoromethylanthranilic acid with formamide. -
Ammonolysis :
Treatment with aqueous ammonia (25% w/w) at 120°C for 12 hours replaces the chloro group at position 4 with an amine.
Table 3: NAS Reaction Parameters
This approach is advantageous for its simplicity but may require purification via recrystallization (e.g., EtOAc/hexane).
Acid-Catalyzed Condensation Reactions
Condensation of o-amino nitriles with aldehydes or ketones under acidic conditions offers another pathway. For instance, 7-chloro-2-trifluoromethylanthranilonitrile reacts with formamide in the presence of HCl to form the quinazoline ring.
Optimization Insights
-
Acid Choice : HCl outperforms H₂SO₄ in minimizing side products.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.
Purification and Characterization
Final purification often involves recrystallization or chromatography. The patent in describes hydrochloride salt formation to isolate the free base, while uses EtOAc/hexane recrystallization. Characterization via ¹⁹F NMR and HPLC confirms the presence of the trifluoromethyl group and monitors purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the 7-Chloro Position
The chlorine atom at position 7 undergoes facile substitution with nucleophiles due to electron deficiency imparted by the trifluoromethyl group.
Key Reactions and Conditions:
Mechanistic Insight:
The reaction proceeds via a two-step mechanism:
-
Base-assisted deprotonation of the nucleophile.
-
Attack on the electron-deficient C7 , facilitated by the trifluoromethyl group’s -I effect .
Cyclization Reactions
The amine group at position 4 participates in intramolecular cyclizations to form polycyclic frameworks.
Example Synthesis:
-
Reaction with α,β-unsaturated ketones in the presence of FeCl₃ yields tricyclic quinazolinone-fused compounds .
Conditions: FeCl₃ (10 mol%), DCE, 80°C, 12 h.
Product: Benzodiazepine-quinazoline hybrids (72% yield) .
Table: Cyclization Partners and Outcomes
| Partner | Catalyst | Product Class | Application |
|---|---|---|---|
| Isatins | FeCl₃ | Spirooxindoles | Anticancer leads |
| Propargyl alcohols | CuI | Furoquinazolines | Kinase inhibitors |
Transition-Metal-Catalyzed Cross-Couplings
The chloro group enables Suzuki-Miyaura and Buchwald-Hartwig couplings for aryl/heteroaryl functionalization.
Notable Examples:
-
Suzuki Coupling with arylboronic acids:
Conditions: Pd(PPh₃)₄, Na₂CO₃, H₂O/CH₃CN, microwave (150°C, 10 min).
Outcome: 7-Aryl derivatives with antitubulin activity . -
Buchwald-Hartwig Amination :
Conditions: Pd₂(dba)₃, XantPhos, toluene, 110°C.
Product: 7-(Dialkylamino)quinazolines (88% yield) .
Reductive Functionalization
The trifluoromethyl group remains inert under standard reduction conditions, allowing selective modifications:
Hydrogenation of the Quinazoline Core:
-
Catalyst: PtO₂, H₂ (1 atm), EtOH.
-
Product: 3,4-Dihydroquinazoline (selective reduction of the C=N bond) .
Table: Reductive Transformations
| Reducing Agent | Target Site | Product |
|---|---|---|
| NaBH₄/CuCl₂ | Nitrile to amine | 4-Aminodihydroquinazoline |
| LiAlH₄ | Amide to amine | 4-Alkylamino derivatives |
Oxidation and Radical Reactions
The electron-rich amine at position 4 undergoes oxidative coupling:
Oxidative Dimerization:
Radical Trifluoromethylation:
Scientific Research Applications
Anticancer Activity
7-Chloro-2-(trifluoromethyl)quinazolin-4-amine has shown significant promise in cancer research. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines, and this compound has demonstrated potential in targeting specific pathways involved in tumor growth and proliferation.
Key Findings:
- In studies evaluating related compounds, modifications on the quinazoline scaffold have led to improved potency against cancer cells.
- The compound has been explored as a multi-target tyrosine kinase inhibitor, showing activity against vascular endothelial growth factor receptors (VEGFR) with IC50 values as low as 30 nM .
Table 1: Comparative Anticancer Activities of Quinazoline Derivatives
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(Trifluoromethyl)quinazolin-4(3H)-one | Lacks chloro substituent | Antitumor activity |
| N-Methyl-2-(trifluoromethyl)quinazolin-4-amine | Methyl group instead of chloro | Potential neuroprotective effects |
| 6-Methoxyquinazolin-4(3H)-one | Methoxy substituent at position six | Antimicrobial properties |
| 4-Aminoquinazolines | Amino group at position four | Broad-spectrum antitumor activity |
Antiviral Activity
Recent studies have also investigated the antiviral potential of quinazoline derivatives, particularly against coronaviruses such as SARS-CoV-2 and MERS-CoV.
Key Findings:
- Compounds derived from the quinazoline scaffold, including derivatives of this compound, exhibited potent inhibitory effects on SARS-CoV-2 with IC50 values below 0.25 μM without cytotoxicity .
Case Study 1: Anticancer Research
A study focused on synthesizing modified quinazolines reported that certain derivatives of this compound showed significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The modifications enhanced binding affinity to target proteins involved in cell proliferation .
Case Study 2: Antiviral Research
In another investigation, researchers synthesized various quinazoline derivatives and tested their efficacy against coronaviruses. Among these, specific derivatives of this compound demonstrated high antiviral activity against both SARS-CoV-2 and MERS-CoV, indicating their potential as therapeutic agents in treating viral infections .
Mechanism of Action
The mechanism of action of 7-Chloro-2-(trifluoromethyl)quinazolin-4-amine involves the inhibition of specific enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis . Molecular docking studies have shown that this compound binds effectively to the active sites of these enzymes, blocking their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The bioactivity of quinazolin-4-amine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of 7-chloro-2-(trifluoromethyl)quinazolin-4-amine with structurally related compounds:
Table 1: Structural and Functional Comparison of Quinazolin-4-amine Derivatives
Key Observations:
Substituent Effects on TLR7 Activity: The trifluoromethyl group at position 2 in this compound enhances lipophilicity and binding affinity to TLR7, though its potency (EC50 ~53.1 µM) is lower than imiquimod (a known TLR7 agonist). In contrast, morpholino or piperazinyl groups at position 2 (e.g., compound 7) shift activity toward antibacterial or kinase inhibition .
Role of Halogen Substituents :
- Chloro at position 7 (as in the target compound) improves metabolic stability compared to methoxy (e.g., compound 16l ) but may reduce solubility. Bromo substituents (e.g., in 16l ) enhance antitumor potency, likely due to increased electrophilicity .
Antitumor vs. Anti-inflammatory Activity :
- Trifluoromethyl and halogenated aryl groups (e.g., 16l ) correlate with antitumor activity, while simpler aryl amines (e.g., N-(4-fluorophenyl)quinazolin-4-amine) exhibit anti-inflammatory effects .
Kinase Inhibition :
- Piperazinyl and pyrazole substituents (e.g., compound 7a ) improve selectivity for CDC2-like kinases, with IC50 values as low as 0.18 µM . The trifluoromethyl group in the target compound may synergize with kinase-binding motifs, as seen in EGFR inhibitors like gefitinib .
Biological Activity
7-Chloro-2-(trifluoromethyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline class, recognized for its potential biological activities, particularly in the field of medicinal chemistry. This compound, characterized by its chloro and trifluoromethyl substituents, has garnered interest due to its promising applications as an anticancer agent. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and data tables relevant to its efficacy and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The unique combination of a chloro group at position 7 and a trifluoromethyl group at position 2 enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor activity. Quinazoline derivatives are known to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. The following sections detail the biological activities observed in various studies.
Antitumor Activity
Several studies have explored the antitumor potential of this compound:
- Inhibition of Cancer Cell Lines : This compound has shown efficacy against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (hepatocellular carcinoma). Its mechanism often involves inducing apoptosis and cell cycle arrest.
- Mechanistic Studies : Research suggests that this compound may disrupt microtubule dynamics, similar to other known anticancer agents. It has been linked to G2/M phase cell cycle arrest and activation of apoptotic pathways involving caspase activation .
Data Table: Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related quinazoline derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Chloro and trifluoromethyl groups | Potent antitumor activity |
| 2-(Trifluoromethyl)quinazolin-4(3H)-one | Lacks chloro substituent | Moderate antitumor activity |
| N-Methyl-2-(trifluoromethyl)quinazolin-4-amine | Methyl group instead of chloro | Potential neuroprotective effects |
| 6-Methoxyquinazolin-4(3H)-one | Methoxy substituent at position six | Antimicrobial properties |
| 4-Aminoquinazolines | Amino group at position four | Broad-spectrum antitumor activity |
Case Studies
- Study on MCF-7 Cells : A recent study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with IC50 values indicating strong cytotoxicity. The study highlighted the compound's ability to induce G1/S phase arrest, confirming its potential as an effective anticancer agent .
- Mechanistic Insights : Another investigation revealed that the compound interacts with specific receptors involved in tumor growth regulation. Binding affinity studies indicated that it may act as an agonist for Toll-like receptors, which could modulate immune responses against tumors.
Q & A
Q. What are the key synthetic routes for preparing 7-chloro-2-(trifluoromethyl)quinazolin-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of chlorinated quinazoline intermediates followed by substitution at the 4-position. For example:
- Chlorination : React 4-aminoprecursors with POCl₃ or SOCl₂ to introduce chlorine at the 7-position .
- Amine Substitution : Treat 7-chloro-4-chloroquinazoline with trifluoromethyl-containing amines under basic conditions (e.g., Hünig’s base) in DMF or acetonitrile at 60–150°C .
- Purification : Use silica column chromatography with gradient elution (e.g., 15–75% ethyl acetate in hexanes) and validate purity via LCMS (>95%) .
Q. How should researchers characterize the compound’s structural and physicochemical properties?
- NMR Spectroscopy : Analyze and NMR (in DMSO-d₆) to confirm substitution patterns and trifluoromethyl group integrity .
- Mass Spectrometry : Use HRMS (ESI) to verify molecular weight (e.g., expected [M+H] for CHClFN) .
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to assess decomposition temperatures, as trifluoromethyl groups may influence stability .
Q. What methodologies are recommended for evaluating biological activity, such as kinase inhibition or anti-inflammatory effects?
- Kinase Assays : Use enzymatic assays (e.g., Reaction Biology Corporation’s protocols) to test inhibition of targets like CLK1/2/4. Include positive controls (e.g., TG003) and measure IC values .
- Anti-inflammatory Screening : Perform in vitro assays (e.g., COX-2 inhibition or TNF-α suppression) using macrophage cell lines, noting that quinazolin-4-amines may require structural tuning for selectivity .
Q. How should the compound be stored to ensure stability during experiments?
- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the chloro and trifluoromethyl groups .
- Handling : Avoid prolonged exposure to moisture or light; confirm stability via periodic LCMS analysis .
Advanced Research Questions
Q. How can computational tools optimize reaction pathways for derivatives of this compound?
- Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states for chlorination or Suzuki-Miyaura couplings. Software like COMSOL Multiphysics can simulate reaction kinetics .
- Data Integration : Apply machine learning (ML) to predict optimal conditions (e.g., solvent, catalyst loading) from historical reaction data, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Re-evaluate IC values under standardized conditions (e.g., ATP concentration in kinase assays) to control for assay variability .
- Metabolite Profiling : Use LC-HRMS to identify degradation products or metabolites that may interfere with activity measurements .
Q. How can researchers scale up synthesis without compromising yield or purity?
Q. What advanced techniques validate the compound’s interaction with biological targets?
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., CLK kinases) to map binding interactions and guide SAR studies .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (k, k) to assess affinity and selectivity .
Q. How can structural modifications enhance solubility or bioavailability?
Q. What are the best practices for integrating experimental and computational data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
